2-Methyl-4-hydroxytamoxifen

Estrogen receptor binding RBA Structure-activity relationship

2-Methyl-4-hydroxytamoxifen (CAS 96474-35-0) is a synthetic triphenylethylene-derived selective estrogen receptor modulator (SERM) that incorporates both a methyl substituent at the 2-position and a hydroxyl group at the 4-position of the phenyl ring. This structural combination distinguishes it from the primary pharmacologically active tamoxifen metabolite 4-hydroxytamoxifen (afimoxifene, CAS 68392-35-8) and from 2-methyltamoxifen, which lacks the 4-hydroxyl group.

Molecular Formula C27H31NO2
Molecular Weight 401.5 g/mol
CAS No. 96474-35-0
Cat. No. B1230176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-hydroxytamoxifen
CAS96474-35-0
Synonyms2-methyl-4-hydroxytamoxifen
Molecular FormulaC27H31NO2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=C(C=C(C=C2)O)C)C3=CC=CC=C3
InChIInChI=1S/C27H31NO2/c1-5-25(21-9-7-6-8-10-21)27(26-16-13-23(29)19-20(26)2)22-11-14-24(15-12-22)30-18-17-28(3)4/h6-16,19,29H,5,17-18H2,1-4H3/b27-25+
InChIKeyNZWWUPVYFHRGOL-IMVLJIQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-hydroxytamoxifen (CAS 96474-35-0): A Methyl-Substituted SERM for Estrogen Receptor Research


2-Methyl-4-hydroxytamoxifen (CAS 96474-35-0) is a synthetic triphenylethylene-derived selective estrogen receptor modulator (SERM) that incorporates both a methyl substituent at the 2-position and a hydroxyl group at the 4-position of the phenyl ring [1]. This structural combination distinguishes it from the primary pharmacologically active tamoxifen metabolite 4-hydroxytamoxifen (afimoxifene, CAS 68392-35-8) and from 2-methyltamoxifen, which lacks the 4-hydroxyl group [2]. The compound is primarily utilized as a mechanistic probe for dissecting estrogen receptor (ER) pharmacology, antiestrogen signaling pathways, and structure-activity relationships within the tamoxifen chemotype [3].

Why 2-Methyl-4-hydroxytamoxifen Cannot Be Substituted with 4-Hydroxytamoxifen or Endoxifen in Research Applications


Although 2-methyl-4-hydroxytamoxifen shares the triphenylethylene backbone with 4-hydroxytamoxifen and endoxifen, the 2-methyl substituent introduces quantifiable differences in stereochemical stability, receptor binding kinetics, and cellular ER processing mechanisms that directly impact experimental outcomes [1][2]. Specifically, the 2-methyl group confers enhanced resistance to E/Z isomerization relative to 4-hydroxytamoxifen, yielding a distinct isomeric equilibrium [1]. Furthermore, methylhydroxytamoxifen (MHT) engages a mechanistically distinct pathway of ER down-regulation compared with estradiol, operating with approximately 100-fold lower efficiency and involving receptor accumulation rather than peptide loss [3]. Substituting 4-hydroxytamoxifen or endoxifen without independently verifying these parameters risks experimental irreproducibility, particularly in studies requiring defined isomer composition or investigating non-classical ER processing mechanisms.

Quantitative Differentiation Evidence for 2-Methyl-4-hydroxytamoxifen (96474-35-0) Versus Closest Analogs


Relative Binding Affinity (RBA) to Estrogen Receptor: 2-Methyl-4-hydroxytamoxifen Is Comparable to 4-Hydroxytamoxifen but Superior to Tamoxifen and 2-Methyltamoxifen

In a comprehensive structure-activity relationship study using rat uterine estrogen receptor, the 4-hydroxy-2-methyl derivative (2-methyl-4-hydroxytamoxifen) exhibited relative binding affinity (RBA) that was 'high and comparable to those of 4-hydroxytamoxifen, a metabolite of the parent drug' [1]. By contrast, tamoxifen and 2-methyltamoxifen each displayed RBA values of approximately 1% relative to estradiol, while 2-hydroxytamoxifen showed only 0.1%. The introduction of the 4-hydroxyl group in the 2-methyl scaffold thus recovers binding affinity to levels matching the most potent tamoxifen metabolite [1].

Estrogen receptor binding RBA Structure-activity relationship Tamoxifen analogs

Stereochemical Stability: (E)-2-Methyl-4-hydroxytamoxifen Is More Resistant to E/Z Isomerization than 4-Hydroxytamoxifen

McCague et al. demonstrated that (E)-4-hydroxy-2-methyltamoxifen was significantly more resistant to isomerization into a Z/E mixture than 4-hydroxytamoxifen under acid-catalyzed equilibrium conditions [1]. While 4-hydroxytamoxifen readily equilibrates to a cis/trans mixture, the 2-methyl analog required forcing conditions and ultimately achieved a 3:1 trans–cis equilibrium ratio. This stereochemical stabilization arises from the 2-methyl group destabilizing the transition state leading to the Z-olefin during carbenium ion-mediated isomerization [1].

E/Z isomerization Stereochemical stability Olefin geometry Tamoxifen derivative

Stereoselective Synthesis: 2-Methyl Substituent Directs Predominant (E)-Olefin Formation (8:1 E:Z Selectivity)

During synthesis via acid-catalyzed dehydration of diastereoisomeric triphenylbutan-1-ol precursors, the 2-methyl group directs the reaction toward predominant formation of the E olefin with a selectivity of 8:1 (trans:cis) [1]. This stereochemical outcome was rationalized by a mechanism proceeding through a common carbenium ion intermediate wherein the 2-methyl group destabilizes the transition state leading to the Z olefin. Crystal structures of both diastereoisomeric precursors were determined to corroborate the mechanistic proposal [1].

Stereoselective synthesis E-olefin Carbenium ion Diastereoselectivity

Distinct ER Down-Regulation Mechanism: Methylhydroxytamoxifen (MHT) Processes ER with ~100-Fold Lower Efficiency than Estradiol and via a Different Pathway

Gyling and Leclercq reported that the strong antiestrogen methylhydroxytamoxifen (MHT, i.e., 2-methyl-4-hydroxytamoxifen) down-regulates estrogen receptor levels in MCF-7 cells with approximately 100-fold lower efficiency than estradiol, and through a mechanistically distinct pathway [1]. While estradiol produced a loss of ER peptide as measured by immunological assay (ER-EIA), MHT treatment paradoxically increased ER peptide levels, indicating accumulation of a non-binding receptor form. This mechanistic divergence was further supported by the observation that actinomycin D antagonized estradiol-induced processing but was ineffective against MHT-induced processing [1].

ER down-regulation Receptor processing MCF-7 Antiestrogen mechanism

Analytical Sensitivity: HPLC-ECD Detection Limit of 50 pg for 2-Methyl-4-hydroxytamoxifen vs. 100 pg for Tamoxifen

A validated HPLC method with electrochemical detection (HPLC-ECD) developed for quantifying 2-methyltamoxifen derivatives in cell culture medium achieved an absolute detection limit of 50 pg for 2-methyl-4-hydroxytamoxifen, compared with 100 pg for both tamoxifen and 2-methyltamoxifen at a sensitivity setting of 1 nA/V [1]. The method employed phenyl sorbent cartridge extraction from Earle's Minimum Essential Medium at pH 5.4 and was applied to uptake kinetics studies in MCF-7 (ER-positive) and Evsa-T (ER-negative) breast cancer cell lines.

HPLC-ECD Detection limit Bioanalytical method Cell culture medium

Optimal Research and Industrial Application Scenarios for 2-Methyl-4-hydroxytamoxifen (96474-35-0)


ER-Positive Breast Cancer Cell Line Studies Requiring Stereochemically Defined Antiestrogen

In experiments using MCF-7 or other ER-positive breast cancer cell lines where isomer composition affects biological readout, the enhanced E/Z stability of 2-methyl-4-hydroxytamoxifen (8:1 E-selectivity during synthesis; 3:1 equilibrium ratio) provides a defined isomer profile that reduces variability compared with 4-hydroxytamoxifen, which readily isomerizes [1]. This is critical for dose-response studies, gene expression profiling, and receptor binding assays where isomeric purity influences potency measurements.

Investigation of Non-Classical Estrogen Receptor Processing and Antiestrogen Resistance Mechanisms

The distinct mechanism of ER down-regulation by methylhydroxytamoxifen—characterized by accumulation of non-binding receptor peptide rather than peptide loss, and insensitivity to actinomycin D antagonism—makes this compound uniquely suited for studying alternative ER processing pathways [2]. Researchers investigating tamoxifen resistance or partial agonist/antagonist switching can employ 2-methyl-4-hydroxytamoxifen to dissect signaling events not recapitulated by 4-hydroxytamoxifen or endoxifen.

Cellular Uptake and Metabolism Studies in Breast Cancer Models

The validated HPLC-ECD method with 50 pg detection sensitivity enables precise quantification of 2-methyl-4-hydroxytamoxifen in cell culture medium, facilitating uptake kinetics and metabolic stability studies in MCF-7 and Evsa-T cell lines [3]. The method's specificity for 2-methyl derivatives allows discrimination from endogenous tamoxifen metabolites, supporting studies on structure-dependent cellular disposition.

Structure-Activity Relationship (SAR) Studies on Tamoxifen-Based SERMs

The compound's unique combination of 2-methyl and 4-hydroxy substituents provides a critical SAR data point: it demonstrates that 2-methyl substitution does not impair ER binding affinity when a 4-hydroxyl group is present, even though 2-methyltamoxifen alone exhibits only ~1% RBA relative to estradiol [4]. This SAR insight is valuable for medicinal chemistry programs designing next-generation SERMs with improved stereochemical stability and preserved binding potency.

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